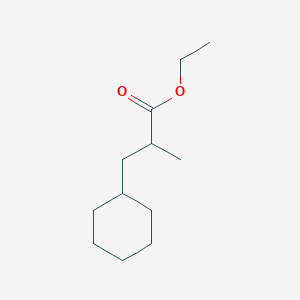
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide
カタログ番号 B2708780
CAS番号:
1257550-31-4
分子量: 227.32
InChIキー: SFFHEMXRUMVHBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide” is a synthetic compound. It belongs to the class of pivaloyl amides. Thiophene-based analogs, like this compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Fiesselmann synthesis involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular formula of “this compound” is not explicitly mentioned in the search results.科学的研究の応用
Lithiation and Organic Synthesis
- Variations in the site of lithiation of N-substituted pivalamide compounds have been explored. For example, Smith, El‐Hiti, and Alshammari (2012) investigated the lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide, highlighting reactions that lead to unexpected products involving ring substitution. This research contributes to the understanding of organic synthesis mechanisms and potential applications in material science and drug development (Smith, El‐Hiti, & Alshammari, 2012).
Biological Activity and Pharmacological Applications
- The synthesis and biological activity of new cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes have been studied. Altundas et al. (2010) synthesized various thiophene derivatives and examined their antibacterial and antifungal activities, finding some comparable to known antibiotics. This highlights potential applications in developing new antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Material Science and Chemical Properties
- Verma et al. (2014) explored the effect of successive alkylation of N,N-dialkyl amides on the complexation behavior of uranium and thorium. Their study shows that extraction of Th(IV) is significantly suppressed compared to U(VI) with increased branching at the Cα atom adjacent to the carbonyl group. This research has implications in nuclear fuel cycle and extraction processes (Verma et al., 2014).
Fluorescent Dyes and Light Emission
- N-Ethoxycarbonylpyrene- and perylene thioamides have been used as building blocks in synthesizing fluorescent dyes. Witalewska, Wrona-Piotrowicz, and Zakrzewski (2019) found that these compounds display fluorescence in a wide range of wavelengths, suggesting potential applications in imaging and sensing technologies (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Catalysis and Reaction Mechanisms
- The Baylis-Hillman reaction's rate acceleration in polar solvents, such as water and formamide, has been studied by Aggarwal, Dean, Mereu, and Williams (2002). Their research implies that hydrogen bonding, not hydrophobic effects, plays a dominant role in this acceleration, contributing to the understanding of reaction mechanisms in organic synthesis (Aggarwal, Dean, Mereu, & Williams, 2002).
Corrosion Inhibition
- Djenane, Chafaa, Chafai, Kerkour, and Hellal (2019) synthesized and studied the corrosion inhibition efficiency of new ethyl hydrogen [(methoxyphenyl)(methylamino)methyl] phosphonate derivatives. Their findings suggest potential applications in protecting metals from corrosion, which is crucial in industrial and engineering applications (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).
特性
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-11(2,3)10(14)12-6-9(13)8-4-5-15-7-8/h4-5,7,9,13H,6H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFHEMXRUMVHBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CSC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2708697.png)
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2708698.png)
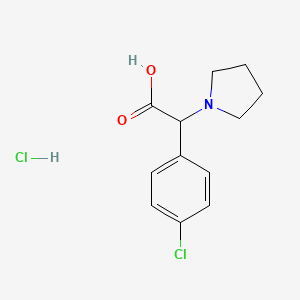
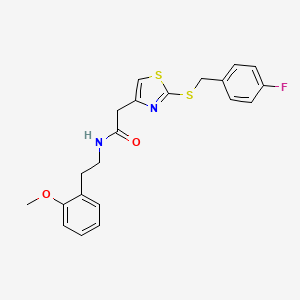
![1-benzyl-7-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2708703.png)
![2-[(4-chlorobenzyl)amino]-N-(2,5-difluorophenyl)-2-thioxoacetamide](/img/structure/B2708704.png)
![3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B2708705.png)


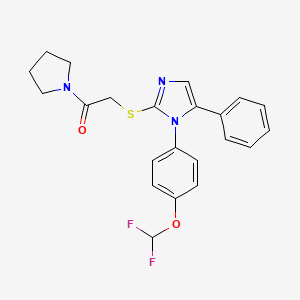
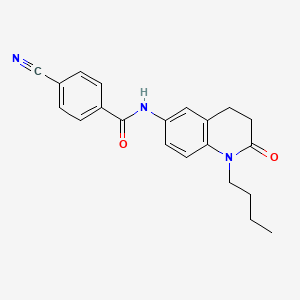
![5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2708713.png)
